1-[(2S)-pyrrolidin-2-yl]ethanol
Description
1-[(2S)-Pyrrolidin-2-yl]ethanol (CAS: 1484-84-0; molecular formula: C₆H₁₃NO) is a chiral secondary alcohol featuring a five-membered pyrrolidine ring with an ethanol substituent at the (2S)-position. This compound is also known as (S)-2-pyrrolidinemethanol or (S)-(+)-Prolinol, a key building block in asymmetric synthesis and pharmaceutical intermediates . Its stereochemical configuration enables its use as a chiral ligand or catalyst in enantioselective reactions, such as the synthesis of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, where it facilitated high selectivity in the presence of zinc metal .
The compound’s physicochemical properties include a molecular weight of 115.17 g/mol (exact mass: 115.10) and typical solubility in polar solvents like ethanol and methanol. Its stability and chirality make it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315057-39-6 | |
| Record name | 1-[(2S)-pyrrolidin-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-pyrrolidin-2-yl]ethanol typically involves the reaction of pyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(2S)-pyrrolidin-2-yl]ethanol is recognized for its potential biological activities, particularly in modulating neurotransmitter systems and influencing cognitive functions. Its chiral nature allows it to interact selectively with biological targets, making it a valuable compound in drug design.
Case Studies:
- Research indicates that this compound may play a role in mood regulation and cognitive enhancement by influencing neurotransmitter release and receptor activity .
Organic Synthesis
The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure enables its use in developing chiral catalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds .
Table 1: Synthesis Routes
| Step | Description |
|---|---|
| Cyclization | Formation of the pyrrolidine ring from amino alcohols or amino acids. |
| Reduction | Introduction of the ethanol group via reduction reactions. |
The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Binding to Active Sites: The compound may influence enzyme activity by binding to their active sites.
- Modulation of Receptor Activity: It can alter receptor signaling pathways, potentially affecting neurotransmitter release .
Table 2: Biological Activity Overview
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences mood and cognitive functions by affecting neurotransmitter systems. |
| Enzyme Interaction | Engages with enzymes involved in metabolic pathways. |
Pharmacokinetics and Pharmacodynamics
Preliminary studies suggest that while this compound exhibits reasonable aqueous solubility, it may have low stability in biological systems. This necessitates further optimization for clinical applications .
Mechanism of Action
The mechanism of action of 1-[(2S)-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- N-Substituents : Methyl or cyclopropylmethyl groups (e.g., in ) enhance steric bulk and lipophilicity, influencing solubility and reactivity.
- Aromatic Modifications : Bromophenyl or nitrophenyl groups (e.g., ) introduce electron-withdrawing effects, altering electronic properties for targeted drug design.
Physicochemical Properties
- Molecular Weight and Polarity: this compound (115.17 g/mol) is less polar than [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol (155.13 g/mol) due to the latter’s bulky substituent . Piperidine-2-ethanol (129.20 g/mol) has higher molecular weight but similar polarity due to the ethanol group .
- Stability and Storage: this compound is typically stored at room temperature, whereas derivatives like CAY10598 (a pyrrolidinone analog) require ethanol solutions and -20°C storage to prevent degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2S)-pyrrolidin-2-yl]ethanol, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis is critical for this chiral pyrrolidine derivative. A viable approach involves asymmetric hydrogenation of precursor ketones using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). For example, the (2S)-configuration can be preserved via stereospecific reduction of a pyrrolidinone intermediate using NaBH₄ with a chiral ligand . Post-synthesis, purity should be validated via chiral HPLC or polarimetry .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of hydroxyl (-OH), pyrrolidine ring protons, and stereochemistry. For example, coupling constants (J-values) between adjacent protons on the pyrrolidine ring can indicate axial/equatorial conformations.
- X-ray Crystallography : Resolve absolute stereochemistry and bond angles. Evidence from related enaminones (e.g., C21H21NO structures) shows triclinic crystal systems (space group P1) with α/β angles around 76–83°, providing a template for comparative analysis .
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹, C-N stretches at ~1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation/contact due to potential respiratory irritation (GHS H335) and skin corrosion (H315) .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ensure proper ventilation (≥10 air changes/hour) to minimize vapor accumulation .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For instance, pyrrolidine derivatives often bind to neurotransmitter transporters, suggesting potential CNS applications .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity. Studies on analogous compounds (e.g., 2,4-dimethylpyrrole derivatives) highlight antimicrobial activity linked to lipophilicity .
Q. How should researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes?
- Methodological Answer :
- Validation Workflow :
Repeat Experiments : Confirm reproducibility under controlled conditions (e.g., inert atmosphere, precise temperature).
Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
Alternative Techniques : Use X-ray crystallography to unambiguously assign stereochemistry if chiral HPLC results conflict with NMR .
Q. What strategies optimize this compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH Control : Stabilize the hydroxyl group by buffering solutions at pH 6–8 to avoid protonation/deprotonation.
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under nitrogen. Stability studies on similar ethanolamine derivatives show <5% degradation over 6 months under these conditions .
Key Research Directions
- Synthetic Chemistry : Develop one-pot cascades to integrate pyrrolidine and ethanolamine moieties efficiently.
- Biological Screening : Evaluate inhibitory effects on bacterial efflux pumps (e.g., E. coli AcrB) using MIC assays .
- Material Science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
